molecular formula C9H8O3 B14234936 2-Hydroxyphenyl prop-2-enoate CAS No. 212116-19-3

2-Hydroxyphenyl prop-2-enoate

Cat. No.: B14234936
CAS No.: 212116-19-3
M. Wt: 164.16 g/mol
InChI Key: IUSXXDHQFMPZQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyphenyl prop-2-enoate typically involves the esterification of 2-hydroxyphenol (resorcinol) with acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_2=\text{CHCOOH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOCH}_2=\text{CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

2-Hydroxyphenyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl prop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Butyl 3-(2-hydroxyphenyl)prop-2-enoate
  • (4-Methylphenyl) 3-(2-hydroxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(2-hydroxyphenyl)prop-2-enoate

Comparison: 2-Hydroxyphenyl prop-2-enoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications .

Properties

CAS No.

212116-19-3

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(2-hydroxyphenyl) prop-2-enoate

InChI

InChI=1S/C9H8O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6,10H,1H2

InChI Key

IUSXXDHQFMPZQX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1O

Origin of Product

United States

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